molecular formula C21H20N4O4S B2484903 N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1172489-49-4

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2484903
M. Wt: 424.48
InChI Key: YBNXZBPVLFQCCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Various derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized using substitutions at phenyl and benzofuran positions on the pyrazole ring (Sunder & Maleraju, 2013).

Molecular Structure Analysis

  • Studies on hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides provide insights into molecular arrangements facilitated by hydrogen bonds (López et al., 2010).

Chemical Reactions and Properties

  • Pyrazole-acetamide derivatives, such as N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, have been synthesized and characterized, revealing the impact of hydrogen bonding on self-assembly and antioxidant activity (Chkirate et al., 2019).

Physical Properties Analysis

  • The physical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals were studied, highlighting the role of substituents in the benzothiazole moiety on the nature of the assemblies (Balijapalli et al., 2017).

Chemical Properties Analysis

  • Novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives displayed significant anti-inflammatory activity, indicating the chemical reactivity of such compounds (Sunder & Maleraju, 2013).

Scientific Research Applications

Biological Activity and Applications

The compound N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a derivative of pyrazole and benzothiazole. Pyrazole derivatives are known for their wide range of biological activities, which include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant activities, among others. The pyrazole moiety, a significant structure in many biologically active compounds, is extensively used as a synthon in organic synthesis. The synthesis process typically involves condensation followed by cyclization or multi-component reactions (MCR), under various conditions including microwave irradiation. This versatility makes pyrazole derivatives interesting templates for combinatorial and medicinal chemistry, highlighting their importance in drug discovery and development (Dar & Shamsuzzaman, 2015).

Benzothiazole, another component of the compound, is a crucial moiety in medicinal chemistry due to its varied biological activities. It is an integral structure of many natural and synthetic bioactive molecules. Benzothiazole derivatives exhibit activities such as anti-viral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer, making them a rapidly developing compound in medicinal chemistry. The benzothiazole ring system is known for its less toxic effects and its derivatives have shown enhanced activities. Substitutions on the benzothiazole ring, particularly on the C-2 carbon atom and C-6, are responsible for a variety of biological activities, demonstrating the significance of benzothiazole derivatives in drug discovery (Bhat & Belagali, 2020).

Heterocyclic Chemistry and Drug Development

The compound's structure, which features both pyrazole and benzothiazole moieties, positions it well in the realm of heterocyclic chemistry, a field crucial for the development of pharmaceuticals and agrochemicals. The presence of these heterocyclic structures is indicative of the potential for a wide range of pharmacological applications. The synthesis and bioevaluation of novel pyrazole compounds have been an area of significant research due to their potential physical and chemical properties, including their role in antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, etc.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, etc.


Please consult with a chemist or a relevant expert for detailed and accurate information. This is a general approach and may not apply to all compounds. It’s always important to follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-13-10-19(23-20(26)12-29-17-7-5-4-6-16(17)28-3)25(24-13)21-22-15-9-8-14(27-2)11-18(15)30-21/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNXZBPVLFQCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide

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